2',3'-cGAMP

STING Agonist Binding Affinity Innate Immunity

2′,3′-cGAMP (cyclic [G(2′,5′)pA(3′,5′)p]) is the endogenous, high-affinity second messenger that directly binds to and activates the Stimulator of Interferon Genes (STING) protein. It is uniquely produced in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA, making it the natural, evolutionarily-conserved ligand for the human STING pathway.

Molecular Formula C20H24N10O13P2
Molecular Weight 674.4 g/mol
CAS No. 1441190-66-4
Cat. No. B593676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cGAMP
CAS1441190-66-4
Synonyms2'3'-cGAMP;  Guanosine-Adenosine 2',3'-cyclic monophosphate; 2'-3'-Cyclic GMP-AMP
Molecular FormulaC20H24N10O13P2
Molecular Weight674.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
InChIInChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
InChIKeyXRILCFTWUCUKJR-INFSMZHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2',3'-cGAMP (CAS 1441190-66-4): Endogenous High-Affinity STING Agonist for Innate Immunity Research and Immuno-Oncology


2′,3′-cGAMP (cyclic [G(2′,5′)pA(3′,5′)p]) is the endogenous, high-affinity second messenger that directly binds to and activates the Stimulator of Interferon Genes (STING) protein [1]. It is uniquely produced in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA, making it the natural, evolutionarily-conserved ligand for the human STING pathway [2]. As a result, it serves as the foundational and most relevant agonist for investigating the STING-dependent innate immune response, including the induction of type I interferons and pro-inflammatory cytokines, in contrast to bacterial-derived cyclic dinucleotides (CDNs) [3].

Why 2',3'-cGAMP Cannot Be Substituted with Other Cyclic Dinucleotides in STING Research


The function of 2',3'-cGAMP is predicated on its specific mixed-linkage phosphodiester structure (one 2′,5′ and one 3′,5′ linkage), which confers a unique, high-affinity binding conformation to human STING that is not achieved by its linkage isomers (e.g., 3′,3′-cGAMP, 2′,2′-cGAMP) or bacterial CDNs like c-di-GMP or c-di-AMP [1]. This structural specificity directly translates to a quantifiable, orders-of-magnitude difference in binding affinity and functional potency. Furthermore, 2′,3′-cGAMP is subject to a unique, highly specific enzymatic degradation pathway via ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which does not hydrolyze its isomer 3′,3′-cGAMP [2]. This differential metabolic stability and receptor engagement means that simply substituting one CDN for another will not replicate the biological profile of the endogenous STING ligand, leading to non-comparable or misleading experimental outcomes in studies of cGAS-STING signaling.

Quantitative Differentiation of 2',3'-cGAMP Against Its Closest Analogs


Superior Binding Affinity for Human STING Compared to Isomeric cGAMPs and Bacterial CDNs

2',3'-cGAMP binds to human STING with an affinity (Kd) of 3.79 nM, demonstrating ~300-fold greater affinity than the bacterial CDN c-di-GMP and the isomers 3′,2′-cGAMP and 3′,3′-cGAMP, and ~75-fold greater affinity than the 2′,2′-cGAMP isomer [1]. This enhanced binding is attributed to the unique 2′,5′-phosphodiester linkage which pre-organizes the molecule into a conformation ideal for STING binding, requiring lower energy for activation compared to other CDNs [2].

STING Agonist Binding Affinity Innate Immunity

Unique and Specific Hydrolysis by ENPP1 Not Shared by Isomeric cGAMP

The mammalian enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is the dominant hydrolase for 2',3'-cGAMP in cultured cells and in vivo [1]. Critically, ENPP1 preferentially hydrolyzes 2',3'-cGAMP but does not hydrolyze its linkage isomer, 3′,3′-cGAMP [1][2]. This selectivity is due to the fact that only 2',3'-cGAMP can bind to the ENPP1 active site in a conformation suitable for catalysis [2].

ENPP1 Metabolic Stability cGAS-STING Pathway

Endogenous STING Agonist with Proven, Reproducible In Vitro Potency as a Benchmark

As the natural, endogenous ligand, 2',3'-cGAMP serves as the primary benchmark for cellular potency in STING agonist development. Its activity has been extensively characterized, with reported EC50 values for interferon-β induction or reporter gene activation in human THP-1 cells ranging from 9.2 μM to 48.6 μM, depending on the specific assay conditions and readout [1][2]. This well-established potency profile makes it an indispensable reference standard for comparing the activity of novel synthetic STING agonists and prodrugs.

Cellular Potency Interferon Induction STING Agonist

Optimal Scientific and Procurement Applications for 2',3'-cGAMP (CAS 1441190-66-4)


As the Definitive Positive Control in STING-Targeted Drug Discovery Assays

Procure 2',3'-cGAMP as the required positive control and reference standard to validate the performance of cellular and biochemical assays for screening novel STING agonists. Its well-characterized, reproducible EC50 and binding affinity data provide an essential benchmark for comparing the potency of new chemical entities and ensuring assay robustness [1].

As the Exclusive Substrate for Investigating ENPP1-Mediated cGAMP Degradation

Use 2',3'-cGAMP as the specific and irreplaceable substrate for enzymatic assays designed to study the activity of the phosphodiesterase ENPP1. As ENPP1 selectively hydrolyzes 2',3'-cGAMP but not its isomer 3′,3′-cGAMP, this compound is uniquely required for screening ENPP1 inhibitors or studying this critical negative regulatory node of the cGAS-STING pathway [2].

As a Key Tool for Elucidating Basic cGAS-STING Signal Transduction Mechanisms

Employ the endogenous agonist 2',3'-cGAMP to stimulate STING signaling in various cell types to dissect the molecular events of the innate immune pathway. Using the natural ligand ensures that observed cellular responses, such as IRF3 phosphorylation or type I interferon production, are physiologically relevant and not artifacts of using non-native bacterial CDNs with lower affinity [3].

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